Fmoc-4-iodo-D-phenylalanine
Overview
Description
N-Fmoc-4-iodo-D-phenylalanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid .
Synthesis Analysis
The Phe (4-I) residue can be converted into a wide variety of substituted phenylalanines by Heck coupling or Suzuki coupling .
Molecular Structure Analysis
The molecular formula of N-Fmoc-4-iodo-D-phenylalanine is C24H20INO4 . The InChI Key is LXOXXTQKKRJNNB-UHFFFAOYNA-N . The molecule contains a total of 53 bonds, including 33 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
Fmoc-Phe (4-I)-OH is suitable for Fmoc solid-phase peptide synthesis . It is also used in C-H Activation reactions .
Physical And Chemical Properties Analysis
N-Fmoc-4-iodo-D-phenylalanine is sparingly soluble in water (6.7E-4 g/L) at 25°C . It is light sensitive and should be stored in a dry and well-ventilated place . It is stable under recommended storage conditions .
Scientific Research Applications
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Pharmaceuticals and Biomedical Applications
- Fmoc-4-iodo-D-phenylalanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- It has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . These hydrogels are tri-dimensional materials formed by networks able to encapsulate high amounts of water or other biological fluids .
- The mechanical and functional properties of these hydrogels can change according to the preparation method, the solvent, the pH, and other experimental parameters .
- The final material obtained is deeply dependent on the preparation method .
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Peptide Synthesis and Drug Discovery
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Synthesis of a Phosphotyrosine Mimetic
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Raw Material in Organic Synthesis
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Research Use
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Building Block for Peptides
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Synthesis of Radio-labeled Peptides
- Fmoc-4-iodo-D-phenylalanine can be used as a building block for the synthesis of peptides carrying a radio-label .
- This can be useful in various fields of research, including drug discovery and development, where radio-labeled peptides can be used to track the distribution and metabolism of drugs in the body .
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Biochemical Reagents
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Light Sensitive Applications
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Research Use Only (RUO) Applications
Safety And Hazards
N-Fmoc-4-iodo-D-phenylalanine should be handled with care to avoid contact with skin and eyes, and inhalation of dust, fume, gas, mist, vapors, or spray . It should be stored in a well-ventilated place and kept away from strong oxidizing agents .
Relevant Papers
The paper titled “Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases” discusses the antibacterial activity of Fmoc-phenylalanine . This could provide insights into the potential applications of Fmoc-4-iodo-D-phenylalanine in antimicrobial contexts.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXXTQKKRJNNB-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583817 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Phe(4-I)-OH | |
CAS RN |
205526-29-0 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-iodo-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205526-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-4-Iodophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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